

Application Note: Spectrophotometric Determination of Silymarin in Pharmaceutical Formulations

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Compound of Interest

Compound Name: *Silymarin*

Cat. No.: *B3287463*

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Introduction

Silymarin, a flavonoid complex extracted from the seeds of milk thistle (*Silybum marianum*), is widely recognized for its hepatoprotective properties.^[1] It is a key active ingredient in numerous pharmaceutical formulations and dietary supplements aimed at supporting liver health. Accurate and reliable quantification of **silymarin** in these products is crucial for ensuring their quality, efficacy, and safety. This application note details robust and validated spectrophotometric methods for the determination of **silymarin** in various pharmaceutical dosage forms.

Spectrophotometry offers a simple, cost-effective, and rapid alternative to more complex chromatographic techniques for routine quality control analysis.^{[1][2]} The methods described herein are based on the inherent UV absorbance of **silymarin** and colorimetric reactions that produce a quantifiable colored product. These protocols are intended for researchers, scientists, and professionals involved in drug development and quality control.

Principle of Methods

Several spectrophotometric methods have been developed for the quantification of **silymarin**. The primary methods covered in this document include:

- **Direct UV Spectrophotometry:** This method relies on the direct measurement of **silymarin**'s absorbance in a suitable solvent, typically methanol, at its wavelength of maximum absorption (λ_{max}).[\[1\]](#)[\[2\]](#)
- **Colorimetric Method with Ferric Chloride and 1,10-Phenanthroline:** This method is based on the formation of a blood-red colored complex between **silymarin**, ferric chloride, and 1,10-phenanthroline, which can be measured in the visible region.[\[3\]](#)
- **Colorimetric Method with Folin-Ciocalteu (FC) Reagent:** **Silymarin** reacts with the Folin-Ciocalteu reagent in an alkaline medium to produce a blue-colored chromogen, with the intensity of the color being proportional to the **silymarin** concentration.[\[3\]](#)
- **Colorimetric Method with Diazotised Sulphanilic Acid:** This method involves the reaction of **silymarin** with diazotised sulphanilic acid in an alkaline medium to form an orange-red colored chromogen.[\[4\]](#)

Experimental Protocols

Method 1: Direct UV Spectrophotometry

This protocol describes the direct quantification of **silymarin** based on its UV absorbance in methanol.

1. Reagents and Materials

- **Silymarin** reference standard
- Methanol (AR grade)[\[1\]](#)
- Chloroform (AR grade)[\[1\]](#)
- Volumetric flasks
- Pipettes
- UV-Vis Spectrophotometer

2. Preparation of Standard Stock Solution

- Accurately weigh 100 mg of **silymarin** reference standard.[\[1\]](#)
- Dissolve the standard in 100 mL of methanol in a volumetric flask to obtain a stock solution of 1000 µg/mL.[\[1\]](#)

3. Preparation of Calibration Standards

- From the standard stock solution, prepare a series of working standards by appropriate dilution with methanol to achieve concentrations in the range of 6-16 µg/mL.[\[1\]](#) For example, pipette aliquots of 0.6, 0.8, 1.0, 1.2, 1.4, and 1.6 mL of the stock solution into separate 10 mL volumetric flasks and make up the volume with methanol.[\[1\]](#)

4. Preparation of Sample Solution (from Tablets/Capsules)

- Weigh and powder an amount of the formulation equivalent to 100 mg of **silymarin**.[\[1\]](#)
- Extract the powdered sample with three 20 mL portions of chloroform with shaking.[\[1\]](#)
- Filter the extract using Whatman No. 42 filter paper.[\[1\]](#)
- Evaporate the filtrate to dryness under a vacuum.[\[1\]](#)
- Dissolve the resulting residue in methanol and dilute to 100 mL in a volumetric flask.[\[1\]](#)
- Further dilute the solution with methanol to obtain a concentration within the calibration range.

5. Spectrophotometric Measurement

- Set the UV-Vis spectrophotometer to scan the wavelength range of 200-400 nm.[\[1\]](#)
- Use methanol as a blank.
- Measure the absorbance of the standard and sample solutions at the λ_{max} of 287 nm.[\[1\]](#)
- Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.

- Determine the concentration of **silymarin** in the sample solution from the calibration curve.

Method 2: Colorimetric Method with Ferric Chloride and 1,10-Phenanthroline

This protocol outlines the determination of **silymarin** through the formation of a colored complex.

1. Reagents and Materials

- **Silymarin** reference standard
- Methanol (AR grade)
- Ferric chloride (0.0033 M)
- 1,10-Phenanthroline (0.1 M)[3]
- Distilled water
- Volumetric flasks
- Pipettes
- UV-Vis Spectrophotometer

2. Preparation of Standard Stock Solution

- Prepare a stock solution of **silymarin** (1000 µg/mL) in methanol as described in Method 1.
- Dilute the stock solution with distilled water to obtain a working standard solution of 100 µg/mL.[3]

3. Preparation of Calibration Standards

- Transfer aliquots of the working standard solution ranging from 0.25 to 2.5 mL into a series of 10 mL volumetric flasks.[3]

- To each flask, add 0.5 mL of 0.0033 M ferric chloride solution and 2.5 mL of 0.1 M 1,10-phenanthroline solution.[3]
- Bring the final volume to 10 mL with distilled water.[3]

4. Preparation of Sample Solution

- Prepare a sample solution as described in Method 1, but use distilled water for the final dilutions to match the concentration range of the calibration standards.

5. Spectrophotometric Measurement

- Measure the absorbance of the resulting blood-red colored complex at 510 nm against a reagent blank.[3]
- The reagent blank is prepared by following the same procedure but omitting the **silymarin** standard.
- Construct a calibration curve and determine the concentration of **silymarin** in the sample.

Method 3: Colorimetric Method with Folin-Ciocalteu (FC) Reagent

This protocol utilizes the reaction of **silymarin** with FC reagent for its quantification.

1. Reagents and Materials

- **Silymarin** reference standard
- Methanol (AR grade)
- Folin-Ciocalteu (FC) reagent (1 N)[3]
- Sodium hydroxide (1 N)[3]
- Distilled water
- Volumetric flasks

- Pipettes

- UV-Vis Spectrophotometer

2. Preparation of Standard Stock Solution

- Prepare a stock solution of **silymarin** (1000 µg/mL) in methanol as described in Method 1.
- For this method, the stock solution can also be prepared by dissolving 100 mg of **silymarin** in 2.5 mL of 1 N NaOH and then diluting to 100 mL with distilled water.[\[3\]](#)
- Further dilute the stock solution with distilled water to get a working standard solution of 100 µg/mL.[\[3\]](#)

3. Preparation of Calibration Standards

- Prepare a series of calibration standards in the concentration range of 2.5 to 20 µg/mL.[\[3\]](#)

4. Preparation of Sample Solution

- Prepare a sample solution as described in Method 1, with final dilutions made in distilled water to fall within the calibration range.

5. Spectrophotometric Measurement

- To the standard and sample solutions, add the FC reagent and sodium hydroxide solution.
- Measure the absorbance of the resulting blue-colored chromogen at 740 nm against a reagent blank.[\[3\]](#)
- Construct a calibration curve and determine the concentration of **silymarin** in the sample.

Method 4: Colorimetric Method with Diazotised Sulphanilic Acid

This protocol details the quantification of **silymarin** using a diazotization reaction.

1. Reagents and Materials

- **Silymarin** reference standard
- Ethanol
- Sulphanilic acid
- Sodium nitrite (5%)
- Hydrochloric acid (8% v/v)
- Sodium carbonate (20%)[4]
- Volumetric flasks
- Pipettes
- UV-Vis Spectrophotometer

2. Preparation of Diazotised Sulphanilic Acid Reagent

- Dissolve 0.3 g of sulphanilic acid and add 1.2 mL of freshly prepared 5% sodium nitrite solution.[4]
- Make up the volume to 25 mL with 8% v/v HCl.[4] This reagent should be freshly prepared.

3. Preparation of Standard Stock Solution

- Accurately weigh 50 mg of **silymarin** reference standard and dissolve it in 50 mL of ethanol in a standard flask to get a stock solution of 1000 µg/mL.[4]

4. Preparation of Calibration Standards

- Prepare a series of working standards in the concentration range of 2-10 µg/mL by diluting the stock solution with ethanol.[4]

5. Preparation of Sample Solution

- Accurately weigh a quantity of the powdered formulation equivalent to 50 mg of **silymarin** and transfer it to a 50 mL standard flask.[4]

- Add ethanol, heat in a water bath for 10 minutes, and then make up the volume to 50 mL with ethanol.[4]
- Filter the solution to get a clear filtrate.[4]
- Dilute the filtrate appropriately with ethanol to fall within the calibration range.

6. Color Development and Measurement

- To the required quantity of the standard or sample solution, add 1 mL of the freshly prepared diazotised sulphanilic acid solution and 0.5 mL of 20% sodium carbonate solution.[4]
- Measure the absorbance of the orange-red colored chromogen at 460 nm against a reagent blank.[4]
- Construct a calibration curve and determine the **silymarin** concentration in the sample.

Data Presentation

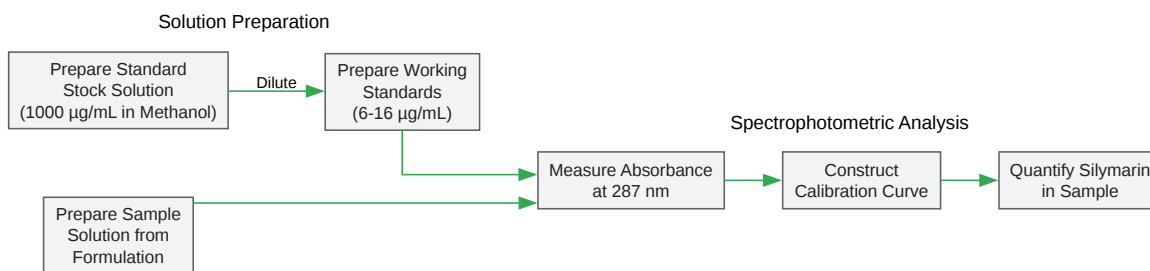
Table 1: Summary of Spectrophotometric Methods for **Silymarin** Determination

Parameter	Method 1: Direct UV	Method 2: Ferric Chloride & 1,10- Phenanthroline	Method 3: Folin- Ciocalteu Reagent	Method 4: Diazotised Sulphanilic Acid
λ_{max}	287 nm[1][2]	510 nm[3]	740 nm[3]	460 nm[4]
Linearity Range	6-16 $\mu\text{g/mL}$ [1]	2.5-25 $\mu\text{g/mL}$ [3]	2.5-20 $\mu\text{g/mL}$ [3]	2-10 $\mu\text{g/mL}$ [4]
Solvent/Medium	Methanol[1]	Distilled Water	Distilled Water/Alkaline	Alkaline Medium[4]
Color of Complex	N/A	Blood Red[3]	Blue[3]	Orange-Red[4]

Table 2: Validation Parameters for a Typical UV Spectrophotometric Method

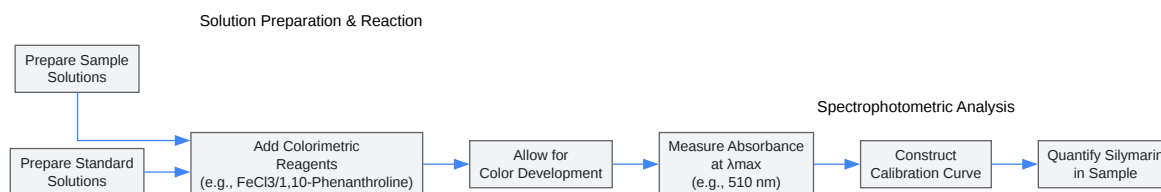
Validation Parameter	Result
**Linearity (R^2) **	0.999[5]
Limit of Detection (LOD)	0.264 $\mu\text{g/mL}$ [5]
Limit of Quantification (LOQ)	0.801 $\mu\text{g/mL}$ [5]
Accuracy (% Recovery)	Within acceptable limits (typically 98-102%)
Precision (% RSD)	< 2%[5]

Visualizations



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Caption: Workflow for Direct UV Spectrophotometric Analysis of **Silymarin**.



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Caption: General Workflow for Colorimetric Analysis of **Silymarin**.

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